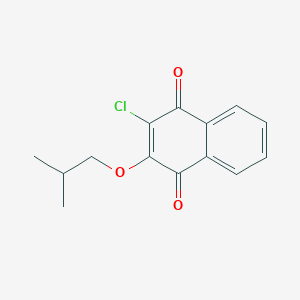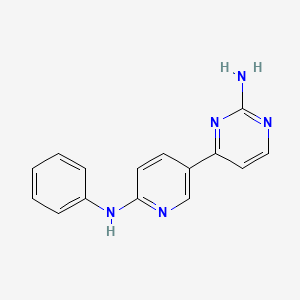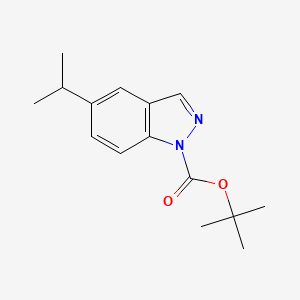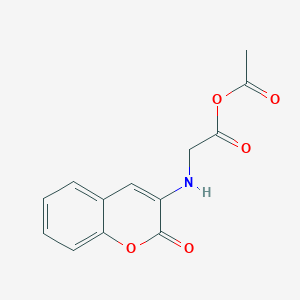![molecular formula C14H23NO2Si B11856220 Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl- CAS No. 917470-54-3](/img/structure/B11856220.png)
Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a benzamide structure. The TBDMS group is commonly used in organic synthesis as a protecting group for alcohols and amines due to its stability under various reaction conditions. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions, leading to the formation of silanols.
Reduction: Reduction reactions can target the benzamide moiety, converting it to the corresponding amine.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Common reducing agents include LiAlH₄ and NaBH₄.
Substitution: Nucleophiles such as fluoride ions (from TBAF) are used to remove the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce amines.
Applications De Recherche Scientifique
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide has several applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mécanisme D'action
The mechanism by which N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide exerts its effects is primarily through the protection of hydroxyl and amine groups. The TBDMS group forms a stable silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions. This selective protection and deprotection allow for the controlled synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride (TBDMS-Cl): Used as a silylating agent for the protection of alcohols and amines.
(3-Bromopropoxy)-tert-butyldimethylsilane: Another silyl ether used in organic synthesis.
Uniqueness
N-((tert-Butyldimethylsilyl)oxy)-4-methylbenzamide is unique due to its specific combination of a benzamide structure with a TBDMS protecting group. This combination allows for selective reactions and transformations that are not possible with other silyl ethers. Its stability and reactivity make it a valuable compound in various synthetic applications.
Propriétés
Numéro CAS |
917470-54-3 |
|---|---|
Formule moléculaire |
C14H23NO2Si |
Poids moléculaire |
265.42 g/mol |
Nom IUPAC |
N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-11-7-9-12(10-8-11)13(16)15-17-18(5,6)14(2,3)4/h7-10H,1-6H3,(H,15,16) |
Clé InChI |
FLQKKQHARDJHCW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)


![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)





![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)


![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

